![molecular formula C18H16N3O4- B13059972 [1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13059972.png)
[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate: is a chemical compound with a complex structure that includes a piperidine ring, a nitrophenyl group, and an aminobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate typically involves the reaction of 4-nitroaniline with piperidine-4-carboxaldehyde under specific conditions to form the intermediate [1-(4-Nitrophenyl)piperidin-4-ylidene]amine. This intermediate is then reacted with benzoic acid or its derivatives to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitrophenyl group in [1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles can replace the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and as anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals due to its stable chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of [1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecule. The piperidine ring provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets.
Vergleich Mit ähnlichen Verbindungen
[1-(4-Fluorophenyl)piperazine]: Similar in structure but with a fluorine atom instead of a nitro group.
[1-(4-Methylphenyl)piperidine]: Similar piperidine ring but with a methyl group instead of a nitro group.
[1-(4-Chlorophenyl)piperidine]: Similar structure with a chlorine atom instead of a nitro group.
Uniqueness: The presence of the nitrophenyl group in [1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate makes it unique compared to its analogs. This group imparts specific chemical reactivity and biological activity that is not observed in the other similar compounds. The nitro group can undergo various chemical transformations, making this compound versatile for different applications.
Eigenschaften
Molekularformel |
C18H16N3O4- |
|---|---|
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
2-[[1-(4-nitrophenyl)piperidin-4-ylidene]amino]benzoate |
InChI |
InChI=1S/C18H17N3O4/c22-18(23)16-3-1-2-4-17(16)19-13-9-11-20(12-10-13)14-5-7-15(8-6-14)21(24)25/h1-8H,9-12H2,(H,22,23)/p-1 |
InChI-Schlüssel |
GOFHOUFYKWJDFE-UHFFFAOYSA-M |
Kanonische SMILES |
C1CN(CCC1=NC2=CC=CC=C2C(=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


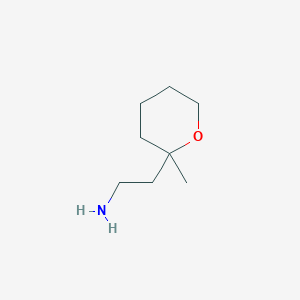
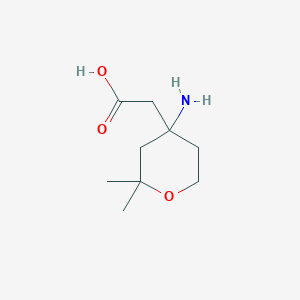
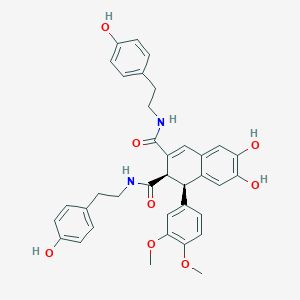

![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)
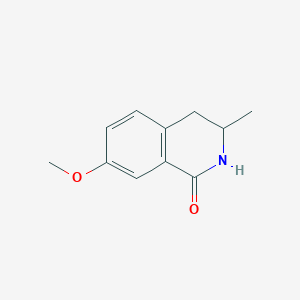
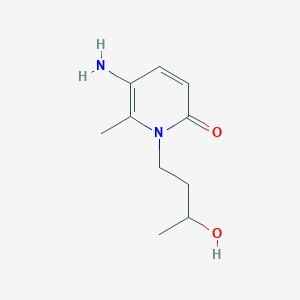
![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
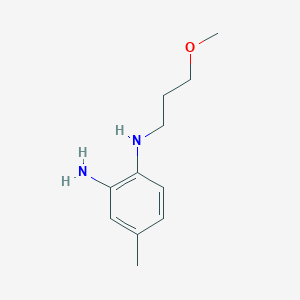

![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)
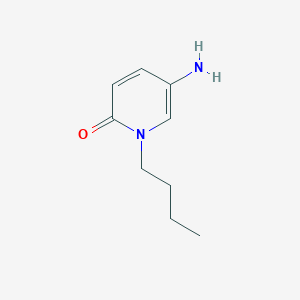

![1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13059957.png)
